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molecular formula C11H12O2 B8230999 3-Butenoic acid, phenylmethyl ester CAS No. 86170-45-8

3-Butenoic acid, phenylmethyl ester

Cat. No. B8230999
M. Wt: 176.21 g/mol
InChI Key: DIHWNRNXRGICRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04983630

Procedure details

138 g (535 mmol) Triphenylphosphine and 84 ml (812 mmol) benzyl alcohol were added dropwise to 46 g (535 mmol) 3-butenoic acid dissolved in 500 ml ether and 87 ml (535 mmol) ethyl azodicarboxylate and the mixture stirred for 7 hours and allowed to stand overnight. After evaporation of the solvent, the residue was purified by column chromotography (silica gel, hexane/ethyl acetate=95:5) and a sample analysed by thin layer chromatography (hexane:ethyl acetate=1:1) (Rf=0.61).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
ethyl azodicarboxylate
Quantity
87 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([OH:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:28](O)(=[O:32])[CH2:29][CH:30]=[CH2:31].N(C(OCC)=O)=NC([O-])=O>CCOCC>[C:28]([O:27][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(=[O:32])[CH2:29][CH:30]=[CH2:31]

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
84 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
46 g
Type
reactant
Smiles
C(CC=C)(=O)O
Step Two
Name
ethyl azodicarboxylate
Quantity
87 mL
Type
reactant
Smiles
N(=NC(=O)[O-])C(=O)OCC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromotography (silica gel, hexane/ethyl acetate=95:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CC=C)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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